![molecular formula C18H13ClN4O4S B2959324 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide CAS No. 955738-63-3](/img/structure/B2959324.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Scientific Research Applications
Antimicrobial Activity
Research on analogs and derivatives of thiazole compounds has shown promising antimicrobial activity. For example, studies have demonstrated that certain thiazole derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cell lines at effective concentrations. These findings suggest potential applications in developing new antibacterial agents (Palkar et al., 2017).
Anticancer Properties
The synthesis and evaluation of thiazole derivatives have also indicated potential in anticancer therapy. Several studies have reported on the synthesis of thiazole-based compounds that exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as epidermal growth factor receptor (EGFR) inhibitors. This suggests their utility in targeted cancer treatments, offering a pathway to develop novel anticancer agents (Zhang et al., 2017).
Synthesis and Characterization
In the realm of organic synthesis, thiazole compounds have been the focus of innovative methodologies, including the efficient one-step synthesis in aqueous media. These studies not only expand the chemical toolkit available to researchers but also underscore the versatility of thiazole compounds in facilitating the development of new pharmaceuticals and materials with tailored properties (Boeini & Najafabadi, 2009).
Molecular Docking and Antiproliferative Activities
Recent advancements in computational chemistry have enabled the detailed study of thiazole derivatives through molecular docking analyses. These studies provide insights into the potential mechanisms of action of thiazole compounds as anticancer agents, suggesting a strong foundation for the development of new therapies based on their structure-activity relationships. Moreover, the synthesis of novel thiazole derivatives with significant antiproliferative activity further emphasizes their importance in the search for more effective cancer treatments (Mansour et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-10-1-3-11(4-2-10)21-17(25)23-18-22-13(8-28-18)16(24)20-12-5-6-14-15(7-12)27-9-26-14/h1-8H,9H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPAQVXLSOSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide |
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